N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC20045065
Molecular Formula: C23H21F3N4O
Molecular Weight: 426.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21F3N4O |
|---|---|
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C23H21F3N4O/c1-4-31-18-11-9-17(10-12-18)28-19-13-15(3)27-22-20(16-7-5-14(2)6-8-16)21(23(24,25)26)29-30(19)22/h5-13,28H,4H2,1-3H3 |
| Standard InChI Key | SXVOFRSPQFYRKQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)C)C |
Introduction
N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of specific kinases. Its unique structure includes various functional groups that may influence its pharmacological properties.
Synthesis
The synthesis of N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic synthesis techniques. These synthetic routes often require careful optimization of reaction conditions to achieve high yields and purity.
Potential Applications
This compound falls under the category of substituted pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. The classification of this compound can be further refined based on its structural features, which may influence its interaction with specific kinases within cellular signaling pathways.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential inhibitor of specific kinases |
| Anti-Cancer Effects | Part of a broader class of compounds with anti-cancer properties |
| Anti-Inflammatory Effects | Potential therapeutic applications in inflammatory disorders |
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other compounds in the same class, such as N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, which features a methoxy-substituted phenyl group instead of an ethoxy group. These variations in substituents can significantly influence the biological activity and pharmacological profiles of these compounds.
| Compound | Unique Features |
|---|---|
| N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Ethoxy substitution |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Methoxy substitution and ethyl linker |
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